molecular formula C13H19N2O11P3 B12791811 Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- CAS No. 132062-43-2

Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)-

Cat. No.: B12791811
CAS No.: 132062-43-2
M. Wt: 472.22 g/mol
InChI Key: NETYDCGCPXCMEZ-TVQRCGJNSA-N
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Description

Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is a complex organic compound with the molecular formula C13H19N2O11P3. This compound is notable for its unique structure, which includes an indole moiety, a tetrahydrofuran ring, and a triphosphoric acid ester group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the tetrahydrofuran ring. The final step involves the esterification with triphosphoric acid under controlled conditions to ensure the correct stereochemistry (2S-cis).

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale synthesis using automated reactors to maintain precise reaction conditions. The process is monitored to ensure high purity and yield, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, influencing cellular pathways. The triphosphoric acid ester group may play a role in modulating the compound’s solubility and reactivity, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is unique due to its combination of an indole ring, a tetrahydrofuran ring, and a triphosphoric acid ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

CAS No.

132062-43-2

Molecular Formula

C13H19N2O11P3

Molecular Weight

472.22 g/mol

IUPAC Name

[[(2S,5R)-5-(4-aminoindol-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C13H19N2O11P3/c14-11-2-1-3-12-10(11)6-7-15(12)13-5-4-9(24-13)8-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-3,6-7,9,13H,4-5,8,14H2,(H,19,20)(H,21,22)(H2,16,17,18)/t9-,13+/m0/s1

InChI Key

NETYDCGCPXCMEZ-TVQRCGJNSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CC=C32)N

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CC=C32)N

Origin of Product

United States

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